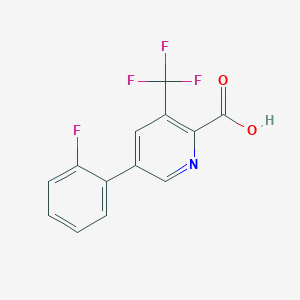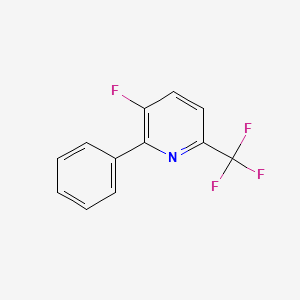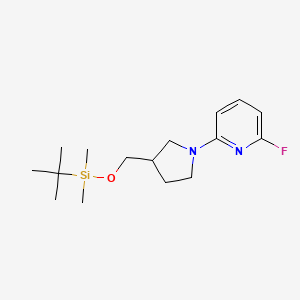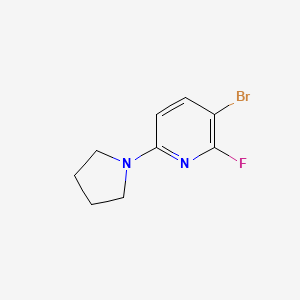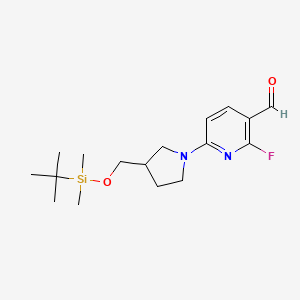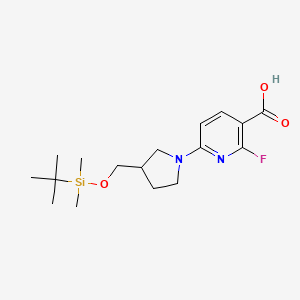![molecular formula C15H19BrN2O2 B1440464 N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138445-83-6](/img/structure/B1440464.png)
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
説明
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, also known by its chemical formula C15H19BrN2O2 , is a compound used in proteomics research. Its molecular weight is approximately 339.23 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromoacetyl bromide with 1-azepanecarboxylic acid . The resulting product is N-[2-(1-azepanylcarbonyl)phenyl]-2-bromoacetamide. The synthetic pathway may include purification steps to obtain a high yield and purity .
Molecular Structure Analysis
The molecular structure of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide consists of a phenyl group , a bromine atom , and an azepane ring . The carbonyl group is attached to the azepane ring, forming the amide linkage. The overall structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and halogenation. Its reactivity depends on the presence of functional groups and the surrounding environment .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Antimicrobial Activity : Research indicates the potential of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide derivatives in antimicrobial applications. A study focused on the synthesis of derivatives with antimicrobial and hemolytic activities, highlighting their effectiveness against microbial species and relatively low toxicity (Rehman et al., 2016).
Application in Biochemistry : The compound's derivatives have been utilized in biochemical studies. For instance, bromoacetamide derivatives, which share a structural similarity, have been used to study the reactivity of histidine-15 in lysozyme, indicating a specific binding site and reactivity pattern (Yamada et al., 1984).
Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized in several studies. This includes the synthesis of various N-substituted acetamides, demonstrating the versatility and potential applications of these compounds in different chemical contexts (Siddiqui et al., 2013).
Potential in Medicinal Chemistry : There are applications in medicinal chemistry, such as the synthesis of compounds for evaluation as anti-diabetic agents. For example, a study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides showed significant potential in antidiabetic activities (Nazir et al., 2018).
Applications in Radical Cyclization : The compound has been utilized in studies involving radical cyclization, an important reaction in organic synthesis. This includes research on the cyclization of N-vinylic α-bromo amides, demonstrating the compound's utility in synthetic chemistry (Ishibashi et al., 1996).
将来の方向性
特性
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-8-4-3-7-12(13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOUILUDJIOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



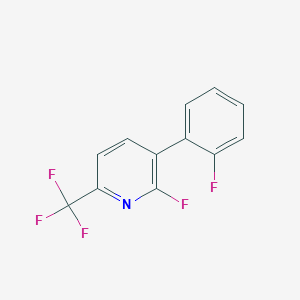
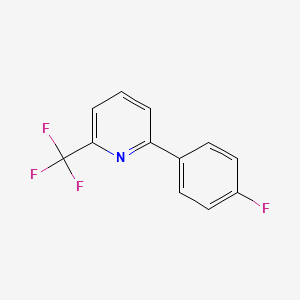
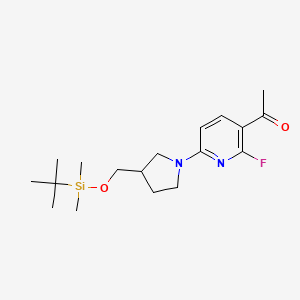
![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)
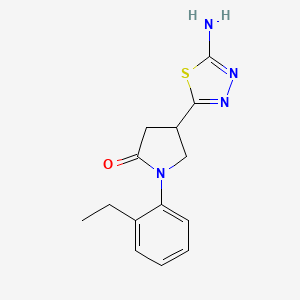
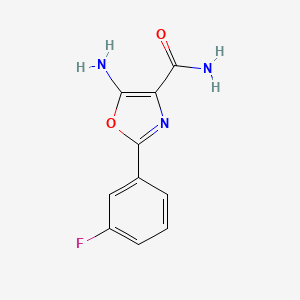
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)
